An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.
Core Properties of 6-Bromo-2-chloro-3-methoxyphenylboronic acid
A summary of the key physicochemical properties of 6-bromo-2-chloro-3-methoxyphenylboronic acid is presented below. This data is essential for its appropriate handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₇BBrClO₃ | [1][2] |
| Molecular Weight | 265.29 g/mol | [2] |
| CAS Number | 957062-55-4 | [2][3] |
| Appearance | White to off-white solid | Typical for phenylboronic acids |
| Boiling Point | 403 °C at 760 mmHg | [1] |
| Melting Point | Not explicitly reported for this specific compound. Similar substituted phenylboronic acids exhibit melting points in the range of 100-200 °C. | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. | General knowledge on boronic acids |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-bromo-2-chloro-3-methoxyphenylboronic acid. The following information is synthesized from safety data sheets of structurally similar compounds.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 6-bromo-2-chloro-3-methoxyphenylboronic acid lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (in this case, 6-bromo-2-chloro-3-methoxyphenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Materials:
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6-Bromo-2-chloro-3-methoxyphenylboronic acid
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Aryl or vinyl halide/triflate
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware and purification equipment
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-chloro-3-methoxyphenylboronic acid (1.2 equivalents), the aryl/vinyl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
